(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

Overview

Description

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxirane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of a suitable epoxide precursor with a propylcarbamoyl group. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxylic acid group yields alcohols.

Scientific Research Applications

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-3-(methylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

(2S,3S)-3-(ethylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the propylcarbamoyl group. This gives it distinct chemical and biological properties compared to its analogs with different substituents.

Biological Activity

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral compound characterized by its epoxide structure and a carboxylic acid functional group. This compound has garnered interest due to its potential biological applications, particularly in medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

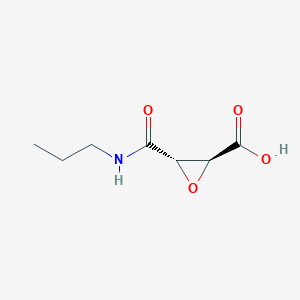

The compound features an oxirane ring that is known for its reactivity, allowing it to participate in various chemical transformations. Its structure can be represented as follows:

This unique configuration contributes to its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Enzyme Inhibition

One significant area of research involves the inhibition of cathepsin B, a protease enzyme implicated in various diseases including cancer and Alzheimer's disease. Studies have shown that derivatives of this compound can selectively inhibit cathepsin B, demonstrating potent binding affinity and specificity . For instance, the diastereomer (2S,3S) has been shown to bind to cathepsin B with a rate constant , indicating strong inhibitory potential .

Biological Activity Studies

Several studies have explored the biological activity of this compound and related compounds:

-

Cytotoxicity Assays : Research has indicated that derivatives exhibit high cytotoxic activity against various cancer cell lines. For example, compounds derived from this oxirane showed significant activity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma .

Compound Cell Line Tested IC50 (µM) 1a 4T1 15 1b COLO201 10 1c SNU-1 20 - Mechanistic Studies : Detailed mechanistic investigations have utilized flow cytometry to analyze cell cycle effects. The compound has been shown to induce G0/G1 phase arrest in resistant cell lines while causing G2/M phase arrest in sensitive lines .

Case Studies

Case Study 1: Cathepsin B Inhibition

In a study examining the binding interactions between this compound derivatives and cathepsin B, researchers utilized X-ray crystallography to elucidate the structural dynamics of the enzyme-inhibitor complex. The findings revealed that the inhibitors bind effectively within the active site, suggesting a mechanism that could be exploited for drug design targeting protease-related diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that modifications to the propylcarbamoyl group significantly enhanced cytotoxicity and selectivity towards tumor cells compared to normal fibroblasts .

Properties

IUPAC Name |

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTINIMRTBVCZNR-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628664 | |

| Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142685-89-0 | |

| Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.